2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride
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Description
“2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride” is a chemical compound with the empirical formula C8H12N2O . It is also known as "3-[(Pyridin-2-yl)amino]propan-1-ol" . The compound has a molecular weight of 152.19 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringOCCCNC1=NC=CC=C1
. This indicates that the molecule consists of a pyridine ring attached to a propanol group via an amino linkage . Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 152.19 . The compound’s InChI key isQTTQBQLTBUGHCD-UHFFFAOYSA-N
.
Safety and Hazards
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to describe its exact mode of action. As an amino alcohol with a pyridine ring, it may interact with various enzymes, receptors, or ion channels, altering their function and leading to downstream effects .
Biochemical Pathways
Given the compound’s structure, it could potentially influence pathways involving neurotransmission, signal transduction, or metabolic processes .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion rates remain to be determined .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride. For instance, its storage temperature is recommended to be at room temperature .
Properties
IUPAC Name |
2-amino-3-pyridin-2-ylpropan-1-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c9-7(6-11)5-8-3-1-2-4-10-8;;/h1-4,7,11H,5-6,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPBSGDIPCSVSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(CO)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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